molecular formula C27H23OP B14382481 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one CAS No. 89966-00-7

2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one

Cat. No.: B14382481
CAS No.: 89966-00-7
M. Wt: 394.4 g/mol
InChI Key: AWIYDESOCXLVGP-UHFFFAOYSA-N
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Description

2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is a complex organic compound with a unique structure that includes a phosphanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one typically involves the reaction of benzyl chloride with diphenylphosphine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylidene group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a wide range of chemical reactions, influencing different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis.

    Diphenylphosphine: Similar structure but lacks the benzyl group.

    Benzylphosphine: Contains the benzyl group but lacks the diphenyl groups.

Uniqueness

2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one is unique due to the presence of both benzyl and diphenyl groups attached to the phosphanylidene moiety

Properties

CAS No.

89966-00-7

Molecular Formula

C27H23OP

Molecular Weight

394.4 g/mol

IUPAC Name

2-[benzyl(diphenyl)-λ5-phosphanylidene]-1-phenylethanone

InChI

InChI=1S/C27H23OP/c28-27(24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)21-23-13-5-1-6-14-23/h1-20,22H,21H2

InChI Key

AWIYDESOCXLVGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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